(R)-tert-butyl ethyl(piperidin-3-yl)carbamate properties
(R)-tert-butyl ethyl(piperidin-3-yl)carbamate properties
An In-Depth Technical Guide to (R)-tert-Butyl piperidin-3-ylcarbamate: Synthesis, Analysis, and Application
A Note on Nomenclature
For professionals in drug development and chemical synthesis, precise nomenclature is paramount. The topic specified, "(R)-tert-butyl ethyl(piperidin-3-yl)carbamate," is ambiguous and does not correspond to a commonly available or extensively documented chemical entity. The term "ethyl" could imply substitution at various positions. However, based on common structural motifs in medicinal chemistry, it is highly probable that the intended compound is (R)-tert-butyl piperidin-3-ylcarbamate . This guide will focus on this well-documented and widely utilized chiral building block, providing the in-depth technical information required by researchers and scientists.
Introduction: A Cornerstone Chiral Building Block
(R)-tert-butyl piperidin-3-ylcarbamate (CAS No: 309956-78-3) is a bifunctional heterocyclic compound of significant interest in pharmaceutical research and development.[1] It incorporates two key structural features: a piperidine ring, a privileged scaffold in many bioactive molecules, and a tert-butoxycarbonyl (Boc) protected amine at the chiral center in the (R)-configuration. This strategic combination makes it an invaluable intermediate for the synthesis of complex drug targets.
The Boc group provides robust protection for the amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for sequential and site-selective modifications.[2] This dual functionality enables chemists to first modify the secondary amine of the piperidine ring and then deprotect and functionalize the primary amine at the C3 position, or vice versa. Its primary application lies in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, such as Alogliptin, which are used in the treatment of type 2 diabetes.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The key properties of (R)-tert-butyl piperidin-3-ylcarbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 309956-78-3 | [1][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][5] |
| Molecular Weight | 200.28 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 102.0 to 106.0 °C | |
| Optical Rotation | -1.0 to +1.0 deg (c=1, CHCl₃) | |
| Purity | >98.0% (HPLC) | |
| Storage | 2-8°C, Refrigerator | [1] |
Expected Spectroscopic Signatures:
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¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the NH proton of the carbamate.
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¹³C NMR: Signals for the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the piperidine ring.
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IR Spectroscopy: Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹) and the carbamate C=O stretching (~1680-1700 cm⁻¹).
Synthesis and Chiral Resolution
The industrial synthesis of (R)-tert-butyl piperidin-3-ylcarbamate often begins with 3-aminopyridine, which is catalytically hydrogenated to produce racemic 3-aminopiperidine. The racemic mixture is then protected with a Boc group and resolved into its constituent enantiomers.
General Synthetic Workflow
The chemo-strategic approach involves three key stages: heterocyclic reduction, amine protection, and chiral resolution.
Caption: A typical analytical quality control workflow.
Protocol: Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (%ee) is the most critical analytical test for this material. While the underivatized compound may lack a strong chromophore for UV detection, methods often involve pre-column derivatization. [6] Protocol: Pre-column Derivatization Chiral HPLC [6]This protocol is adapted from a method for the parent amine and serves as an authoritative template.
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Derivatization: React a known quantity of the sample with a derivatizing agent that contains a chromophore, such as p-toluenesulfonyl chloride (PTSC), in the presence of a base. [6]This reaction converts the non-chromophoric amine into a sulfonamide that is easily detectable by UV.
-
Chromatographic System:
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Column: Chiralpak AD-H, or a similar polysaccharide-based chiral stationary phase (CSP). [6]These CSPs are highly effective at separating enantiomers of derivatized amines. [7] * Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol. [6]The amine additive is crucial for improving peak shape and preventing interactions with residual silanols on the silica support.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV at an appropriate wavelength for the derivative (e.g., 228 nm for the PTSC derivative). [6]3. Analysis: Inject the derivatized sample. The two enantiomers will be separated into distinct peaks. Calculate the enantiomeric excess using the area percentages of the (R)- and (S)-enantiomer peaks: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100
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Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [6]
Chemical Reactivity and Synthetic Applications
The utility of (R)-tert-butyl piperidin-3-ylcarbamate stems from the orthogonal reactivity of its two nitrogen atoms. The piperidine nitrogen is a secondary amine, while the C3-amine is protected as a carbamate.
Key Reaction Pathways
Caption: Orthogonal reactivity of the two nitrogen centers.
Protocol: N-Boc Deprotection
This is the most common reaction performed on this substrate to reveal the primary amine for further coupling.
Protocol: Deprotection with Trifluoroacetic Acid (TFA) [8]1. Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. 2. Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to the free amine. [2]3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS. 4. Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the amine as its trifluoroacetate salt. 5. Neutralization (Optional): To obtain the free amine, dissolve the salt in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic. Extract the free amine into an organic solvent (e.g., DCM), dry the organic layers over anhydrous Na₂SO₄, and concentrate to yield the final product.
Protocol: N-Alkylation of the Piperidine Ring
This reaction functionalizes the piperidine scaffold while the primary amine remains protected.
Protocol: N-Alkylation with an Alkyl Halide [9]1. Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.), a non-protic solvent (e.g., anhydrous DMF or Acetonitrile), and a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.). [9]2. Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.1 eq.) to the stirred suspension at room temperature. [9]3. Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until TLC or LC-MS analysis shows complete consumption of the starting material. 4. Work-up: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. 5. Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the N-alkylated product.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
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Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation. * Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. [1]
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